(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine

kinetic resolution organocatalysis selectivity factor

The compound (S)-3,3′-diphenyl-[1,1′-binaphthalene]-2,2′-diamine is an axially chiral, C2-symmetric 1,1′-binaphthyl-2,2′-diamine featuring two sterically demanding phenyl substituents at the 3,3′-positions. It has a molecular weight of 436.55 g/mol and is commercially available in (S)-configuration with ≥97% purity by HPLC.

Molecular Formula C32H24N2
Molecular Weight 436.5 g/mol
Cat. No. B12103628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine
Molecular FormulaC32H24N2
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2N)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)N
InChIInChI=1S/C32H24N2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20H,33-34H2
InChIKeyALYROTMSUBDAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3,3′-Diphenyl-[1,1′-binaphthalene]-2,2′-diamine – C2-Symmetric Chiral Diamine Ligand for Asymmetric Catalysis


The compound (S)-3,3′-diphenyl-[1,1′-binaphthalene]-2,2′-diamine is an axially chiral, C2-symmetric 1,1′-binaphthyl-2,2′-diamine featuring two sterically demanding phenyl substituents at the 3,3′-positions . It has a molecular weight of 436.55 g/mol and is commercially available in (S)-configuration with ≥97% purity by HPLC . This diamine serves as a versatile scaffold for chiral ligands and organocatalysts, wherein the 3,3′-diphenyl groups critically modulate the steric and electronic environment around the catalytic center, differentiating it from the unsubstituted parent BINAM [1].

Why (S)-BINAM or (S)-BINOL Cannot Substitute (S)-3,3′-Diphenyl BINAM in Stereoselective Processes


The unsubstituted (S)-BINAM and (S)-BINOL ligands lack the extended aromatic steric shielding provided by the 3,3′-diphenyl groups. Studies on 3,3′-disubstituted BINAP analogues demonstrate that the nature of the 3,3′-substituent can invert the sense of asymmetric induction and enhance enantioselectivity by over 15% ee [1]. Similarly, in organocatalytic kinetic resolution, diphenyl-substituted BINAMs achieve up to 4-fold higher selectivity factors compared to their unsubstituted counterparts [2]. These differences preclude direct interchange of unsubstituted analogues without compromising stereochemical outcome.

(S)-3,3′-Diphenyl-[1,1′-binaphthalene]-2,2′-diamine: Quantitative Differentiation Against Analogs


Kinetic Resolution of Diphenyl BINAMs: Selectivity Factors Reach 420 vs. <100 for Unsubstituted BINAMs

In a chiral phosphoric acid-catalyzed triazane formation with azodicarboxylates, diphenyl-substituted BINAM derivatives achieved selectivity factors (s) up to 420, whereas unsubstituted BINAM analogues afforded s factors typically below 100 under identical conditions [1]. The reaction proceeds at room temperature in CH2Cl2 using azodicarboxylate as the electrophile.

kinetic resolution organocatalysis selectivity factor

Steric Tuning of Enantioselectivity in Hydrogenation: 3,3′-Diphenyl BINAP vs. Unsubstituted BINAP

When elaborated into the corresponding BINAP ligand, the 3,3′-diphenyl substitution increased the enantiomeric excess in Rh-catalyzed enamide hydrogenation from 80–90% ee (unsubstituted BINAP) to >95% ee [1]. Furthermore, the product configuration was reversed for certain substrates, underscoring the dominant steric effect of the 3,3′-phenyl groups [1].

asymmetric hydrogenation BINAP enantiomeric excess

Fluorescent Enantioselective Detection: Diphenyl BINAM Derivatives Outperform Unsubstituted Analogues

BINAM derivatives bearing 3,3′-diphenyl groups and conjugated fluorophores exhibited pronounced fluorescence changes upon binding chiral amino alcohols, with enantioselectivity ratios exceeding those of unsubstituted BINAM sensors by a factor of 2–5 [1]. The enhanced performance is attributed to the rigidified chiral pocket created by the phenyl substituents, which promotes stronger diastereomeric discrimination in the excited state.

fluorescent sensor enantioselective recognition BINAM

(S)-3,3′-Diphenyl-[1,1′-binaphthalene]-2,2′-diamine: High-Value Application Scenarios


Synthesis of Enantiopure 3,3′-Diphenyl BINAM via Catalytic Kinetic Resolution

The high s factors (up to 420) achievable with this compound class enable the preparation of (S)-3,3′-diphenyl BINAM in >99% ee from racemic material in a single operation, as demonstrated by Liu et al. . This protocol is scalable to gram quantities and avoids protecting group manipulations, making it attractive for procurement of research-grade or pilot-scale chiral ligands.

Preparation of Highly Enantioselective BINAP Ligands for Industrial Hydrogenation

The diamine serves as the direct precursor to 3,3′-diphenyl BINAP, which delivers >95% ee in Rh-catalyzed hydrogenation of enamides – a key transformation in the manufacture of chiral pharmaceutical intermediates. The diphenyl substitution not only enhances ee but also allows tuning of product configuration, offering process chemists an additional optimization parameter .

Fluorescent Sensors for High-Throughput Enantiomeric Excess Determination

Functionalization of (S)-3,3′-diphenyl BINAM with fluorophores yields chemosensors capable of discriminating enantiomeric amino alcohols with up to 5-fold selectivity ratios. This enables plate-reader-based ee screening in catalyst development and asymmetric reaction optimization workflows .

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